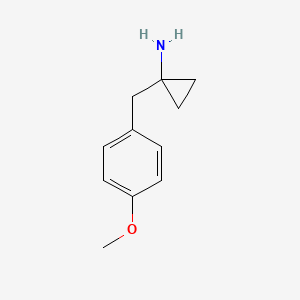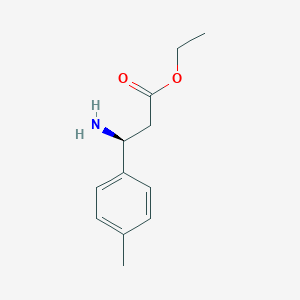
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one is a synthetic organic compound belonging to the class of 5,6-dihydro-2H-pyran-2-ones These compounds are characterized by a six-membered lactone ring with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one typically involves the following steps:
Formation of the Lactone Ring: The lactone ring can be formed through an intramolecular cyclization reaction. This often involves the use of a precursor molecule containing both a hydroxyl group and a carboxylic acid group.
Substitution Reactions: The hexyl and undecyl groups can be introduced through substitution reactions. These reactions may involve the use of alkyl halides and a suitable base to facilitate the substitution.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Alkyl halides and bases like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one involves its interaction with specific molecular targets. The hydroxyl group and the lactone ring play crucial roles in its reactivity and interactions with biological molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Undecyl-5,6-dihydro-2H-pyran-2-one
- 5,6-Dihydro-2H-pyran-2-one
- 3-Hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one
Uniqueness
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
112764-00-8 |
|---|---|
Molekularformel |
C22H40O3 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C22H40O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19,23H,3-18H2,1-2H3 |
InChI-Schlüssel |
BLXCWAINNUGTQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1CC(=C(C(=O)O1)CCCCCC)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorothiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B8785878.png)


![(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one](/img/structure/B8785887.png)









